

The Solubility of Antiblaze 100 in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Antiblaze 100*

Cat. No.: *B136036*

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Introduction: The Challenge of Characterizing Antiblaze 100

Antiblaze 100 is a trade name for a chlorinated phosphate ester flame retardant. While the name is used in commercial contexts, obtaining specific, quantitative solubility data for a compound definitively identified as "**Antiblaze 100**" with the CAS number 38051-10-4 presents a significant challenge. Publicly available technical data sheets and safety data sheets for this specific substance often state that solubility data is "not available."^[1]

This guide, therefore, aims to provide a comprehensive overview of the expected solubility of **Antiblaze 100** based on the chemical class to which it belongs and qualitative information available for structurally related compounds. It also provides a general experimental protocol for determining solubility and a logical workflow for approaching solubility assessment in the absence of direct data.

Understanding the Chemical Nature of Antiblaze 100

Antiblaze 100 is a halogenated phosphate ester. The presence of both polar phosphate groups and nonpolar chlorinated alkyl chains gives it a complex solubility profile. The general principle of "like dissolves like" provides a starting point for predicting its solubility.

Qualitative Solubility Profile

While precise quantitative data for **Antiblaze 100** (CAS 38051-10-4) is not readily available, information on related compounds, such as Tris(2-chloroethyl) phosphate (TCEP), which is sometimes associated with the "Antiblaze" trade name, suggests a general solubility pattern. TCEP is described as being soluble in many organic solvents, somewhat soluble in aliphatic hydrocarbons, and having low solubility in water.[2][3] Halogenated flame retardants, as a class, tend to have low solubility in water and varying degrees of solubility in organic solvents depending on their specific structure.[4]

Based on its chemical structure, the expected solubility of **Antiblaze 100** in common organic solvents can be categorized as follows:

- **High Expected Solubility:** In polar aprotic solvents such as ketones (e.g., acetone, methyl ethyl ketone) and esters (e.g., ethyl acetate), as well as in chlorinated solvents (e.g., dichloromethane, chloroform).
- **Moderate Expected Solubility:** In polar protic solvents like lower alcohols (e.g., methanol, ethanol) and in aromatic hydrocarbons (e.g., toluene, xylene).
- **Low Expected Solubility:** In nonpolar aliphatic hydrocarbons (e.g., hexane, heptane) and in water.

It is crucial to emphasize that these are predictions based on chemical structure and data from analogous compounds. Experimental verification is essential for any research or development application.

Quantitative Solubility Data

As of the latest search, a comprehensive, publicly available table of quantitative solubility data for **Antiblaze 100** (CAS 38051-10-4) in a range of common organic solvents could not be located. Researchers requiring precise solubility values will need to perform experimental determinations.

Experimental Protocol for Solubility Determination

The following is a general methodology for determining the solubility of a solid compound like **Antiblaze 100** in an organic solvent.

Objective: To determine the saturation solubility of **Antiblaze 100** in a given organic solvent at a specific temperature.

Materials:

- **Antiblaze 100**
- Selected organic solvent(s) of appropriate purity
- Analytical balance
- Vials with screw caps
- Constant temperature bath or incubator
- Vortex mixer and/or magnetic stirrer
- Centrifuge
- Syringes and syringe filters (e.g., 0.45 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry) or another suitable analytical instrument (e.g., Gas Chromatography)
- Volumetric flasks and pipettes

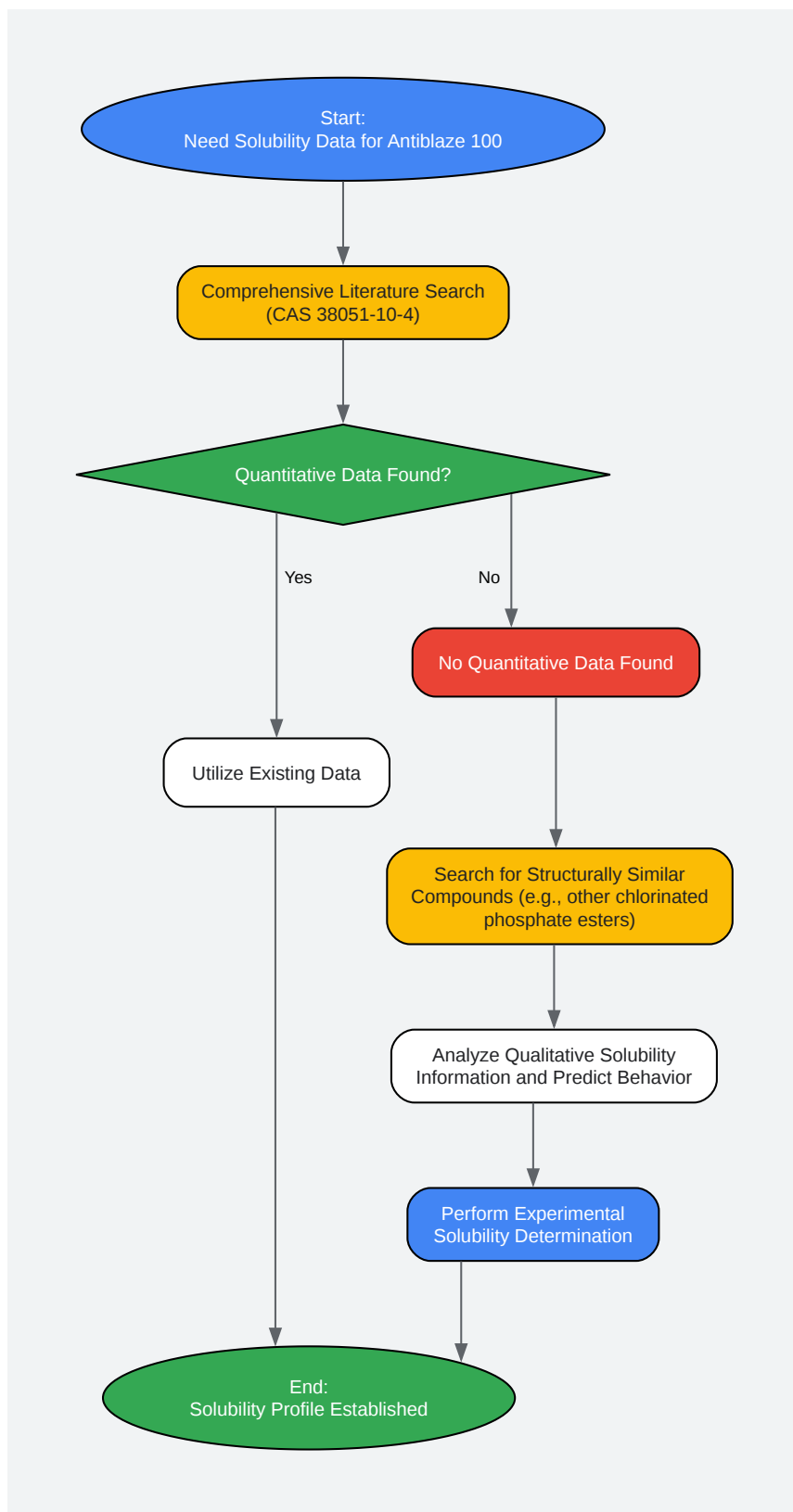
Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of **Antiblaze 100** to a series of vials.
 - Pipette a known volume of the selected organic solvent into each vial.
 - Securely cap the vials to prevent solvent evaporation.

- Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).
- Agitate the samples using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation:
 - After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant using a syringe.
 - Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
- Analysis:
 - Accurately weigh the vial containing the filtered solution to determine the mass of the solution.
 - Dilute a known aliquot of the filtered solution with the appropriate solvent in a volumetric flask to a concentration within the calibration range of the analytical method.
 - Analyze the diluted sample using a validated HPLC or other suitable analytical method to determine the concentration of **Antiblaze 100**.
- Calculation of Solubility:
 - From the concentration determined in the analysis and the dilution factor, calculate the concentration of **Antiblaze 100** in the original saturated solution.
 - Express the solubility in desired units, such as mg/mL, g/100 g of solvent, or molarity.

Logical Workflow for Solubility Assessment

In situations where direct solubility data is unavailable, a structured approach is necessary. The following diagram illustrates a logical workflow for researchers to assess the solubility of a compound like **Antiblaze 100**.



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Caption: Logical workflow for assessing the solubility of a compound with limited public data.

Conclusion

While a definitive, quantitative solubility profile for **Antiblaze 100** in common organic solvents remains elusive in the public domain, an understanding of its chemical class and qualitative data from related compounds provides a solid foundation for researchers. For applications requiring precise solubility values, the experimental protocol outlined in this guide offers a robust starting point. The provided workflow emphasizes a systematic approach to navigating data gaps, a common challenge in the field of specialty chemicals.

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- To cite this document: BenchChem. [The Solubility of Antiblaze 100 in Common Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b136036#antiblaze-100-solubility-in-common-organic-solvents]

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